Superior Therapeutic Safety Window: Genotoxicity Threshold vs. Vasodilatory Efficacy Compared to CHF 2363 Analog
4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 1609, Compound 1) exhibits a therapeutic safety window that is at least one order of magnitude wider than that of its structurally related furoxan analog CHF 2363 (Compound 2a) [1]. In direct comparative genotoxicity testing, CAS 1609 induced genotoxic effects only at concentrations one order of magnitude higher than those producing beneficial vasodilatory effects. In contrast, for CHF 2363 (Compound 2a), the vasodilatory and genotoxic concentration ranges partially overlap, meaning that therapeutic vasodilation cannot be achieved without concurrent genotoxic risk [1].
| Evidence Dimension | Therapeutic safety window (ratio of genotoxic concentration to vasodilatory EC₅₀) |
|---|---|
| Target Compound Data | Genotoxic effects induced only at concentrations ≥10× above vasodilatory EC₅₀ (one order of magnitude separation) |
| Comparator Or Baseline | CHF 2363 (Compound 2a): genotoxic and vasodilatory concentration ranges partially overlap (no clear separation) |
| Quantified Difference | ≥10-fold wider therapeutic window for CAS 1609 vs. CHF 2363 analog |
| Conditions | In vitro genotoxicity assays (cell viability and DNA damage endpoints) with parallel vasodilatory activity assessment; NO-scavenging control with oxyhaemoglobin confirming NO-dependent mechanism |
Why This Matters
For procurement in cardiovascular or NO-donor research programs, CAS 1609's ≥10-fold wider safety window directly translates to reduced attrition risk in preclinical toxicology, a quantifiable advantage over the closest furoxan analog CHF 2363.
- [1] Gasco A, et al. Studies of the potential genotoxic effects of furoxans: The case of CAS 1609 and of the water-soluble analogue of CHF 2363. Toxicology Letters, 2008, 178(1): 44-51. DOI: 10.1016/j.toxlet.2008.02.003. View Source
